7-Methyl-1-tosyl-1H-indole
Overview
Description
7-Methyl-1-tosyl-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound is characterized by a methyl group at the 7th position and a tosyl group at the 1st position of the indole ring. Indoles, both natural and synthetic, exhibit a wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7-Methyl-1-tosyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another method includes the use of tosylmethyl anilines in a Cu-catalyzed (4+1) cascade annulation with terminal alkynes . These methods highlight the versatility and adaptability of synthetic routes for indole derivatives.
Chemical Reactions Analysis
7-Methyl-1-tosyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and p-toluenesulfonic acid . The major products formed from these reactions include tricyclic indoles, benzofuroindoles, and diindole-2-carboxylates .
Scientific Research Applications
Indole derivatives, including 7-Methyl-1-tosyl-1H-indole, have attracted significant attention in scientific research due to their diverse biological activities. These compounds are used in the treatment of cancer cells, microbes, and various disorders in the human body . They also play a crucial role in the development of new synthetic drugs and are used as precursors for generating biologically active structures . The compound’s versatility makes it valuable in medicinal chemistry, pharmaceutical research, and industrial applications.
Mechanism of Action
The mechanism of action of 7-Methyl-1-tosyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-Methyl-1-tosyl-1H-indole can be compared with other indole derivatives such as 1H-Indole-3-carbaldehyde and 1H-Indole-1-methyl . While these compounds share a common indole nucleus, their unique substituents and functional groups confer distinct biological activities and chemical properties. The presence of the tosyl group in this compound, for example, may enhance its stability and reactivity compared to other indole derivatives.
Conclusion
This compound is a versatile and valuable compound in the field of organic chemistry. Its diverse synthetic routes, wide range of chemical reactions, and significant scientific research applications make it a compound of great interest. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential in various fields.
Properties
IUPAC Name |
7-methyl-1-(4-methylphenyl)sulfonylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-6-8-15(9-7-12)20(18,19)17-11-10-14-5-3-4-13(2)16(14)17/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJBSZXTULZDES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC(=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561719 | |
Record name | 7-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123892-57-9 | |
Record name | 7-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123892-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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